5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid

Catalog No.
S13813341
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid

Product Name

5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid

IUPAC Name

5-(pent-1-yn-3-ylamino)furan-2-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-3-7(4-2)11-9-6-5-8(14-9)10(12)13/h1,5-7,11H,4H2,2H3,(H,12,13)

InChI Key

KCFHKMIRSFGOFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=CC=C(O1)C(=O)O

5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of 193.20 g/mol. The compound features a furan ring substituted with an amino group and a pent-1-yn-3-yl chain, making it structurally interesting for various applications in medicinal chemistry and organic synthesis. The compound's structure can be represented as follows:

Include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions could be utilized in synthesizing derivatives or modifying the compound for specific applications.

Several synthetic routes may be employed to produce 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid:

  • Starting from Furan Derivatives: The synthesis may begin with commercially available furan derivatives, which can be functionalized through nucleophilic substitution to introduce the amino group.
  • Alkyne Functionalization: The pentynyl group can be introduced via alkyne coupling reactions, such as Sonogashira coupling, where an appropriate furan derivative reacts with a terminal alkyne.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through oxidation or carboxylation reactions after the formation of the core structure.

5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing bioactive compounds.
  • Material Science: In the development of functional materials due to its unique structure.
  • Chemical Research: As a reagent in organic synthesis for developing new chemical entities.

Several compounds share structural similarities with 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid, including:

Compound NameCAS NumberStructural Features
5-Amino-furan-2-carboxylic acid19818-69-8Contains an amino group and carboxylic acid
5-(Prop-1-en-2-yl)furan-3-carboxylic acid157047374Features a propene chain instead of pentynyl
5-(Pent-3-enyl)furan-2-carboxylic acid1600235–67–3Contains a different alkenyl chain
4-Bromo-5-(pentynyl)furan-2-carboxylic acid2013364–69–5Contains a bromine substituent on the furan ring

Uniqueness

The uniqueness of 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid lies in its specific combination of a terminal alkyne and an amino group on a furan backbone, which may enhance its reactivity and biological activity compared to other similar compounds lacking these features. This structural arrangement may lead to distinct pharmacological profiles and applications in medicinal chemistry.

Novel Synthetic Pathways for Furan-2-carboxylic Acid Derivatives

Base-Mediated Cyclization Reactions in Alkyne-Functionalized Precursors

Base-mediated cyclization has emerged as a powerful strategy for constructing furan rings. A notable example involves the use of cesium carbonate (Cs₂CO₃) to catalyze the intramolecular cyclization of 2-ynylphenols, yielding 2-substituted benzo[b]furans under mild conditions. This method achieves quantitative yields by activating the alkyne moiety through metal–π interactions, forming a nucleophilic phenolate intermediate that undergoes cyclization. For 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid, a similar approach could involve a furan-2-carboxylic acid precursor functionalized with a pent-1-yn-3-yl amino group. Deprotonation by Cs₂CO₃ would generate a reactive intermediate, facilitating intramolecular attack of the amino group on the alkyne to form the fused furan structure.

The choice of base significantly impacts reaction efficiency. While hydroxides like KOH provide moderate yields (89%), carbonates such as Cs₂CO₃ enhance reactivity due to their dual role as base and phase-transfer catalyst. This dual functionality could be critical for stabilizing transition states in the synthesis of alkyne-functionalized furans.

Solvent-Dependent Optimization of Coupling Reactions

Solvent selection profoundly influences coupling reaction outcomes. For instance, the synthesis of furan-2-carbonyl azide employs a mixture of diethyl ether and water, achieving a 55% yield through phase-separated conditions that minimize side reactions. In contrast, base-mediated cyclizations of 2-ynylphenols in acetonitrile at 60°C achieve near-quantitative yields, attributed to the solvent’s polar aprotic nature, which stabilizes ionic intermediates.

The following table summarizes solvent effects on analogous furan syntheses:

Solvent SystemReaction TypeYield (%)Key Advantage
Diethyl ether/waterFuran-2-carbonyl azide synthesis55Phase separation reduces hydrolysis
AcetonitrileBase-mediated cyclization99Stabilizes ionic intermediates
TolueneCu(I)-catalyzed coupling82Enhances thermal stability

For 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid, polar aprotic solvents like dimethylformamide (DMF) may optimize amide bond formation between the pentynyl amine and furan carboxylic acid, while ethereal solvents could improve alkyne stability during cyclization.

Green Chemistry Approaches to Furan Dicarboxylate Analogues

Carbon Dioxide Utilization in Carboxylation Reactions

The direct carboxylation of furan derivatives using CO₂ offers a sustainable route to dicarboxylate compounds. Recent work demonstrates that silver-supported SiO₂ (Ag/SiO₂) catalysts enable the carboxylation of potassium 2-furoate to 2,5-furandicarboxylic acid (FDCA) under mild conditions. This process leverages CO₂ adsorption on Ag surfaces, forming carbonic acid-like intermediates that react with the furan substrate.

Applying this strategy to 5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid could involve:

  • Substrate Activation: Deprotonation of the furan carboxylic acid group to form a nucleophilic furoate.
  • CO₂ Insertion: Reaction with CO₂ catalyzed by Ag/SiO₂, forming a dicarboxylate intermediate.
  • Acid Workup: Protonation to yield the final dicarboxylated product.

Key factors influencing efficiency include:

  • Catalyst Support: SiO₂ enhances CO₂ adsorption compared to CeO₂ or MgO.
  • Temperature: Optimal activity occurs near 150°C, balancing reaction kinetics and catalyst stability.

This approach aligns with green chemistry principles by utilizing CO₂ as a C1 feedstock and avoiding stoichiometric bases.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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